(±)-Etodolac-d3(1-ethyl-2,2,2-d3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

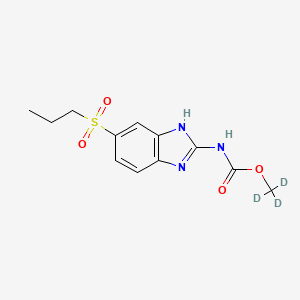

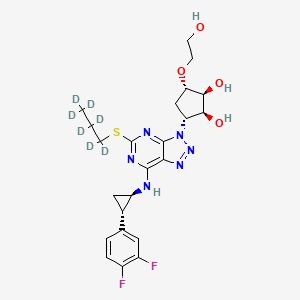

“(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” is also known as “2-(Ethyl-2,2,2-d3) toluene” or “1-(Ethyl-2,2,2-d3)-4-methylbenzene”. It has an empirical formula of C9D3H9 and a molecular weight of 123.21 . It is a clear, colorless liquid .

Molecular Structure Analysis

The SMILES string for “(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” isCC1=C(CC([2H])([2H])[2H])C=CC=C1 . The InChI is 1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3 .

Scientific Research Applications

Spectral and Molecular Investigations

- Spectral Characterization and DFT Studies : Etodolac was characterized using spectral analysis (FTIR, FT-Raman, NMR, and UV-Visible) and density functional theory (DFT) computations. The study also involved the examination of the molecule’s non-linear optical (NLO) properties and its potential biological significance through molecular docking interactions (Amul et al., 2019).

Degradation and Stability Studies

- Degradation Pathways in Aqueous Solutions : Research on the degradation mechanisms of etodolac in different pH and temperature conditions revealed insights into its stability and the formation of degradation products (Lee, Padula, & Lee, 1988).

Enantiomeric Properties and Effects

- Enantiomeric Resolution and Biological Activities : The enantiomers of etodolac were separated and studied for their effects on prostaglandin synthetase and anti-inflammatory properties in rats, highlighting the significance of the (+) enantiomer (Demerson et al., 1983).

Synthesis and Process Optimization

- Optimization of Key Intermediate Synthesis : Research has been conducted on optimizing the synthesis process of 7-ethyltryptophol, a crucial starting material for etodolac. The methods developed are clean, high-yielding, and operationally simple (Sekharayya et al., 2012).

Structural Analysis

- Conformation and Absolute Configuration Studies : The conformation and absolute configuration of etodolac’s active enantiomer were studied through crystallographic analysis, offering insights into the drug's molecular structure (Humber et al., 1986).

Drug Conjugation and Characterization

- β-Cyclodextrins Functionalization with Etodolac : The conjugation of β-cyclodextrins with etodolac was characterized using NMR and X-ray diffraction, revealing important structural properties and solubility characteristics (Puglisi et al., 2009).

Analytical Method Development

- Spectrophotometric Determination : Development of spectrophotometric assays for etodolac determination in its pure form and pharmaceutical formulations, crucial for quality control and analysis (Gouda & Hassan, 2008).

Crystal Growth and Design

- Agglomeration of Platy Crystals : A study on the agglomeration of etodolac crystals into spheroids, addressing issues related to poor flow and compressibility in drug formulation (Jitkar et al., 2016).

Degradation Product Investigation

- Forced Degradation and LC-MS/MS Analysis : Investigation of etodolac's degradation products under various stress conditions using advanced analytical techniques, contributing to the understanding of its stability profile (Saxena, Damale, & Datar, 2016).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-Etodolac-d3 involves the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the synthesis of the intermediate compounds, and the final conversion of the intermediate compounds to (±)-Etodolac-d3.", "Starting Materials": [ "Deuterated Acetic Acid", "Deuterated Ethanol", "2,2,2-Trichloroethyl Chloroformate", "2-Ethoxybenzoic Acid", "Sodium Hydroxide", "Sodium Bicarbonate", "Sodium Chloride", "Water" ], "Reaction": [ "Step 1: Preparation of Intermediate 1", "Deuterated Acetic Acid is reacted with Deuterated Ethanol in the presence of Sodium Hydroxide to form Deuterated Ethyl Acetate.", "Step 2: Preparation of Intermediate 2", "Deuterated Ethyl Acetate is reacted with 2,2,2-Trichloroethyl Chloroformate in the presence of Sodium Bicarbonate to form Deuterated Ethyl 2,2,2-Trichloroethylacetate.", "Step 3: Preparation of Intermediate 3", "Deuterated Ethyl 2,2,2-Trichloroethylacetate is reacted with 2-Ethoxybenzoic Acid in the presence of Sodium Hydroxide to form (±)-Etodolac-d3.", "Step 4: Purification of (±)-Etodolac-d3", "The crude (±)-Etodolac-d3 is purified using a combination of recrystallization and chromatography techniques to obtain the final product." ] } | |

CAS RN |

1276197-46-6 |

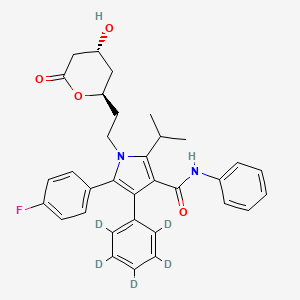

Molecular Formula |

C17H18D3NO3 |

Molecular Weight |

290.38 |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

41340-25-4 (unlabelled) |

synonyms |

(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |

tag |

Etodolac Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)